molecular formula C7H4BrIO2 B1267828 5-Bromo-2-iodobenzoic acid CAS No. 21740-00-1

5-Bromo-2-iodobenzoic acid

Cat. No. B1267828
CAS RN: 21740-00-1
M. Wt: 326.91 g/mol
InChI Key: IGBNDUKRHPTOBP-UHFFFAOYSA-N
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Description

5-Bromo-2-iodobenzoic acid, also known as 5-BIBA, is a widely used organic compound in scientific research due to its unique properties. It is a brominated carboxylic acid with a molecular formula of C7H4BrIO2. 5-BIBA has a wide range of applications in organic synthesis, biochemistry, and molecular biology, and has become an important tool for scientists in a variety of fields.

Scientific Research Applications

Synthesis of Bromo Indoles

A study by Valois-Escamilla et al. (2011) demonstrates the use of 2-iodobenzoic acid, which is closely related to 5-Bromo-2-iodobenzoic acid, in synthesizing 6-bromo-2-arylindoles. This process involves regioselective bromination, Curtius rearrangement, and Sonogashira coupling, highlighting the compound's utility in complex organic synthesis (Valois-Escamilla et al., 2011).

Antimicrobial and Cytotoxicity Studies

Popiołek et al. (2020) synthesized novel hydrazide-hydrazones of this compound and analyzed their cytotoxicity and antimicrobial activity. Their study shows the potential of derivatives of this compound in developing compounds with selective cytotoxicity towards cancer cell lines and antimicrobial properties (Popiołek et al., 2020).

Coordination Polymer Synthesis

Kalaj et al. (2017) used a derivative, 3-bromo-5-iodobenzoic acid, in assembling a uranyl coordination polymer. This study explores the structural and luminescent properties of the material, showcasing its potential in material science and coordination chemistry (Kalaj et al., 2017).

Environmental Microbiology

Higson and Focht (1990) investigated a Pseudomonas aeruginosa strain that degrades various halobenzoates, including derivatives similar to this compound. This study provides insights into the environmental and bioremediation applications of halobenzoates (Higson & Focht, 1990).

P-C Coupling Reactions

Jablonkai and Keglevich (2015) explored the P-C coupling reactions of halobenzoic acids, including 4-iodobenzoic acid, a close relative of this compound. This research highlights its application in organic synthesis and the development of new pharmaceutical compounds (Jablonkai & Keglevich, 2015).

Safety and Hazards

5-Bromo-2-iodobenzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for 5-Bromo-2-iodobenzoic acid involve its use in the synthesis of other compounds. For instance, it has been used to synthesize 1-Acetoxy-5-bromo-1,2-iodoxol-3-one (ABBX), a high-activity trivalent iodine compound . The introduction of a chloro substituent or nitro group to the molecule has been found to provide high cytotoxicity and selectivity to tumor cells .

properties

IUPAC Name

5-bromo-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBNDUKRHPTOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307314
Record name 5-Bromo-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21740-00-1
Record name 21740-00-1
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Record name 5-Bromo-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-IODOBENZOIC ACID
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The abstract mentions 5-Bromo-2-iodobenzoic acid is synthesized from 4-bromophthalic anhydride. What does this suggest about the potential applications of this compound?

A1: The synthesis of this compound from 4-bromophthalic anhydride [] suggests its potential use as a building block in organic synthesis. The presence of two halogen atoms (bromine and iodine) provides opportunities for further functionalization through various chemical reactions. These reactions could be employed to introduce diverse substituents, potentially leading to the development of new pharmaceutical compounds or other valuable chemicals.

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